Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate is a complex organic compound that features a benzothiophene moiety, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of 3-chloro-1-benzothiophene, which is then subjected to various functional group transformations to introduce the oxadiazole ring and the sulfanyl group. The final steps involve the coupling of the intermediate with ethyl 4-aminobenzoate under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group on the benzothiophene can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can also interact with biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate: Similar structure but lacks the oxadiazole ring.
3-chloro-1-benzothiophene derivatives: Share the benzothiophene core but differ in functional groups attached.
Oxadiazole derivatives: Contain the oxadiazole ring but differ in other structural components.
Uniqueness
Ethyl 4-[(4-{[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoyl)amino]benzoate is unique due to the combination of the benzothiophene, oxadiazole, and benzoate ester moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20ClN3O4S2 |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
ethyl 4-[4-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoylamino]benzoate |
InChI |
InChI=1S/C23H20ClN3O4S2/c1-2-30-22(29)14-9-11-15(12-10-14)25-18(28)8-5-13-32-23-27-26-21(31-23)20-19(24)16-6-3-4-7-17(16)33-20/h3-4,6-7,9-12H,2,5,8,13H2,1H3,(H,25,28) |
InChI Key |
KVJVNPMGPZGHLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.